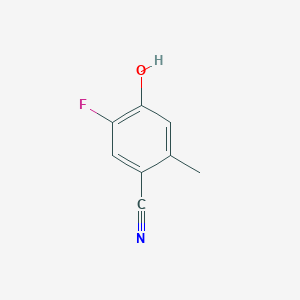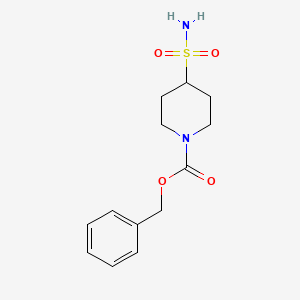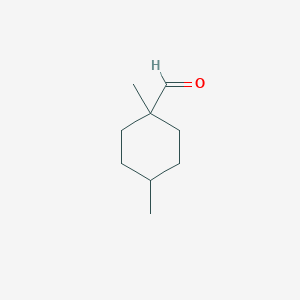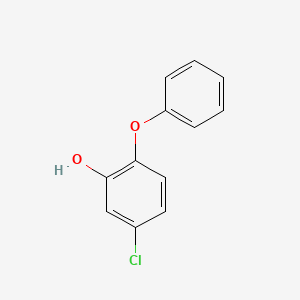
5-Chloro-2-phenoxyphenol
Vue d'ensemble
Description
5-Chloro-2-phenoxyphenol is an organic compound with the molecular formula C12H9ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a phenoxy group attached to the benzene ring. This compound is known for its broad-spectrum antibacterial properties and is commonly used in various personal care products, including soaps, toothpaste, and deodorants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 5-chlorophenol with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of quinones.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Sodium hydride as a base in DMF under an argon atmosphere.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: This compound and 2-phenoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-phenoxyphenol has a wide range of applications in scientific research:
Mécanisme D'action
The antibacterial action of 5-Chloro-2-phenoxyphenol involves multiple mechanisms:
Cell Wall Permeation: The compound permeates the bacterial cell wall, disrupting its integrity.
Inhibition of Enzymes: It inhibits enoyl reductase, an enzyme involved in fatty acid synthesis, thereby preventing bacterial growth.
RNA Synthesis Interference: The compound interferes with RNA synthesis and the production of macromolecules, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a widely used antibacterial agent with similar properties.
2-Phenoxyphenol: A related compound with a phenoxy group but lacking the chlorine atom.
Uniqueness
5-Chloro-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
5-chloro-2-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTLRRZWZYDDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(Trifluoromethoxy)phenyl]methyl]piperidin-4-amine;dihydrochloride](/img/structure/B8061320.png)

![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)
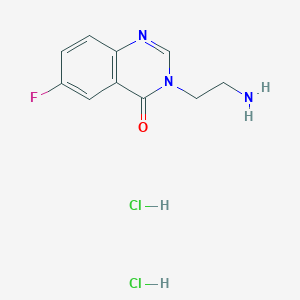
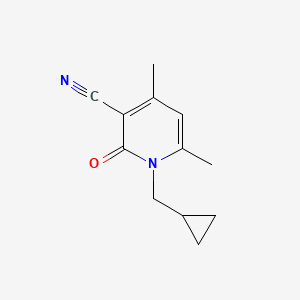
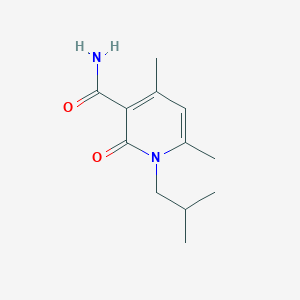
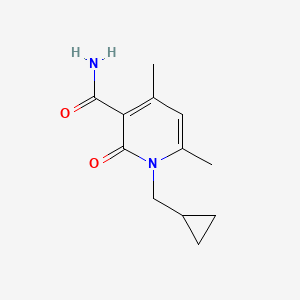
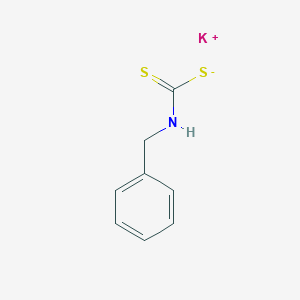
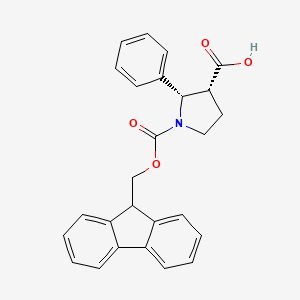
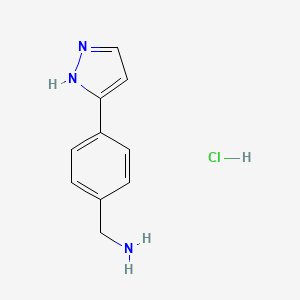
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
